molecular formula C14H19BO5 B1319007 Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1073371-99-9

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1319007
M. Wt: 278.11 g/mol
InChI Key: SRYGMLVCVMGUTB-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO5 . It is a solid substance with a molecular weight of 278.11 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boron atom, which is part of a boronate ester group, and a benzene ring substituted with a hydroxy group and a methoxy carbonyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” are not available, similar compounds have been involved in nucleophilic attack reactions .


Physical And Chemical Properties Analysis

This compound has a boiling point of 383.9±32.0°C at 760 mmHg . The exact mass is 278.13300 and it has a LogP value of 1.47800 . It should be stored at 2-8°C .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of phenylboronic ester derivatives .
    • Method : The compounds were synthesized in a 2-step synthesis and their structures were confirmed by FTIR, NMR, and mass spectroscopy .
    • Results : The molecular structure optimized by DFT was consistent with the crystal structure determined by X-ray single crystal diffraction .
  • Scientific Field: Drug Synthesis

    • Application : Synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide .
    • Method : The compound was synthesized through nucleophilic and amidation reactions .
    • Results : The crystal structures obtained by the two methods were consistent .
  • Scientific Field: Organic Synthesis

    • Application : Borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process involves the use of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The borylation reaction provides a useful method for the synthesis of boronic esters, which are valuable intermediates in organic synthesis .
  • Scientific Field: Material Science

    • Application : Hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : This reaction is typically carried out in the presence of transition metal catalysts .
    • Results : The hydroboration reaction is a powerful tool for the synthesis of boron-containing materials, which have applications in areas such as optoelectronics and energy storage .
  • Scientific Field: Analytical Chemistry

    • Application : Use as a fluorescent probe and analytical reagent .
    • Method : The compound can be used to detect certain substances based on changes in its fluorescence properties .
    • Results : This application allows for the sensitive and selective detection of analytes, which is important in fields such as environmental monitoring and biomedical research .
  • Scientific Field: Pharmaceutical Industry

    • Application : Preparation of pharmaceutical intermediates .
    • Method : The compound can be used in various synthetic routes to produce intermediates for drug synthesis .
    • Results : These intermediates are crucial for the production of a wide range of pharmaceuticals .
  • Scientific Field: Organic Chemistry

    • Application : Borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process involves the use of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The borylation reaction provides a useful method for the synthesis of boronic esters, which are valuable intermediates in organic synthesis .
  • Scientific Field: Material Science

    • Application : Hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : This reaction is typically carried out in the presence of transition metal catalysts .
    • Results : The hydroboration reaction is a powerful tool for the synthesis of boron-containing materials, which have applications in areas such as optoelectronics and energy storage .
  • Scientific Field: Analytical Chemistry

    • Application : Use as a fluorescent probe and analytical reagent .
    • Method : The compound can be used to detect certain substances based on changes in its fluorescence properties .
    • Results : This application allows for the sensitive and selective detection of analytes, which is important in fields such as environmental monitoring and biomedical research .
  • Scientific Field: Pharmaceutical Industry

    • Application : Preparation of pharmaceutical intermediates .
    • Method : The compound can be used in various synthetic routes to produce intermediates for drug synthesis .
    • Results : These intermediates are crucial for the production of a wide range of pharmaceuticals .
  • Scientific Field: Organic Synthesis

    • Application : Diels-Alder reaction with styrene and trans-β-nitrostyrene .
    • Method : The compound is used in significant carbon-carbon bond-forming reactions .
    • Results : This application allows for the synthesis of complex organic molecules .
  • Scientific Field: Chemical Industry

    • Application : Used in the preparation of chemical intermediates .
    • Method : The compound can be used in various synthetic routes to produce intermediates for chemical synthesis .
    • Results : These intermediates are crucial for the production of a wide range of chemicals .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYGMLVCVMGUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592146
Record name Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

1073371-99-9
Record name Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Citations

For This Compound
4
Citations
A Krämer, CG Kurz, BT Berger, IE Celik… - European Journal of …, 2020 - Elsevier
Casein kinase 2 (CK2) is a constitutively expressed serine/threonine kinase that has a large diversity of cellular substrates. Thus, CK2 has been associated with a plethora of regulatory …
Number of citations: 22 www.sciencedirect.com
MD Moya-Garzón, C Martin Higueras… - Journal of Medicinal …, 2018 - ACS Publications
Primary hyperoxaluria type 1 (PH1) is a rare life-threatening genetic disease related to glyoxylate metabolism and characterized by accumulation of calcium oxalate crystals. Current …
Number of citations: 19 pubs.acs.org
J Qiu, B Zhao, W Zhong, Y Shen, H Lin - European Journal of Medicinal …, 2015 - Elsevier
We report the synthesis and evaluation of a series of novel terphenyls. Compound 17 had the most potent anticancer activity, indicating that the phenolic hydroxyl was a key group. A …
Number of citations: 13 www.sciencedirect.com
CG Kurz - 2021 - Dissertation, Frankfurt am Main …
Number of citations: 0

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